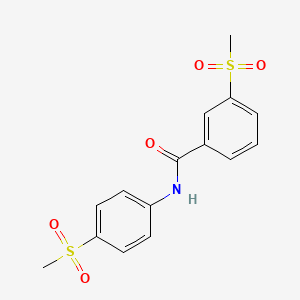

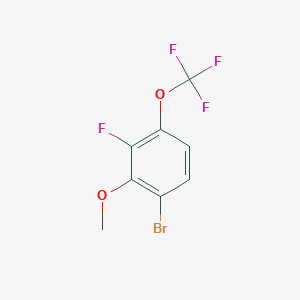

![molecular formula C20H32B2O4 B2589930 Bis[(+)-pinanediolato]diboron CAS No. 230299-17-9](/img/structure/B2589930.png)

Bis[(+)-pinanediolato]diboron

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bis[(+)-pinanediolato]diboron is an organoboron compound widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions. The compound consists of two pinanediol ligands attached to a diboron core, which imparts unique properties to the molecule.

Applications De Recherche Scientifique

Bis[(+)-pinanediolato]diboron has numerous applications in scientific research:

Mécanisme D'action

Target of Action

Bis[(+)-pinanediolato]diboron primarily targets alkyl electrophiles and aryl/vinyl halides in organic synthesis . It acts as a non-metallic reductant that enables the reductive cross-coupling of these electrophiles to afford C(sp3)–C(sp2) bond-forming products .

Mode of Action

The interaction of this compound with its targets involves a series of steps. The process begins with the reduction of Ni(II) to Ni(0) mediated by this compound . This is followed by a radical-chain process that intercepts an alkyl Ni(0) to give alkyl–Ni(I). Subsequently, the oxidative addition of ArX occurs to give a key alkyl–Ni(III)–Ar intermediate prior to the ejection of the product .

Biochemical Pathways

This compound affects the biochemical pathways involved in the formation of C(sp3)–C(sp2) bonds . It enables the reductive cross-coupling of alkyl electrophiles with aryl/vinyl halides, leading to the formation of these bonds . This process is part of the broader field of cross-electrophile coupling in organic synthesis .

Pharmacokinetics

Its high stability in air and moisture suggests that it may have good stability and potentially favorable distribution properties in a hypothetical biological setting.

Result of Action

The result of this compound’s action is the formation of C(sp3)–C(sp2) bond-forming products . These products are derived from the reductive cross-coupling of alkyl electrophiles with aryl/vinyl halides . This process enables the synthesis of boronates, which are stable towards air and can be used in various transformations, such as the construction of CC bonds and CB bonds .

Action Environment

This compound is noted for its high stability in air and moisture , suggesting that it can maintain its efficacy and stability in various environmental conditions. Its use is also highlighted as being economically and environmentally friendly

Analyse Biochimique

Biochemical Properties

Bis[(+)-pinanediolato]diboron is a biochemical reagent that plays a significant role in various biochemical reactions . It is used as a boratization reagent in organic synthesis . The B-B bond in this compound adds across alkenes and alkynes to give the 1,2-diborylated alkanes and alkenes .

Cellular Effects

It is known that boron compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with other molecules at the molecular level. The B-B bond in this compound adds across alkenes and alkynes to give the 1,2-diborylated alkanes and alkenes . These reactions proceed via boryl complexes .

Temporal Effects in Laboratory Settings

It is known that this compound is not moisture-sensitive and can be handled in air .

Metabolic Pathways

It is known that boron compounds can interact with various enzymes and cofactors .

Transport and Distribution

It is known that boron compounds can interact with various transporters or binding proteins .

Subcellular Localization

It is known that boron compounds can be directed to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of bis[(+)-pinanediolato]diboron typically involves the reaction of diboron compounds with pinanediol. One common method is the reaction of bis(pinacolato)diboron with (+)-pinanediol under acidic conditions. This reaction proceeds smoothly, yielding the desired product with high purity .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: Bis[(+)-pinanediolato]diboron undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or boronates.

Reduction: It can be reduced to form borohydrides.

Substitution: The pinanediol ligands can be substituted with other ligands, leading to the formation of different boron compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Various nucleophiles, including amines and alcohols, can be used for substitution reactions.

Major Products Formed:

Oxidation: Boronic acids and boronates.

Reduction: Borohydrides.

Substitution: A variety of boron compounds with different ligands.

Comparaison Avec Des Composés Similaires

Bis(pinacolato)diboron: Similar in structure but with pinacol ligands instead of pinanediol.

Bis(catecholato)diboron: Contains catechol ligands and exhibits different reactivity.

Bis(neopentyl glycolato)diboron: Features neopentyl glycol ligands and is used in different synthetic applications.

Uniqueness: Bis[(+)-pinanediolato]diboron is unique due to the presence of pinanediol ligands, which impart specific steric and electronic properties to the molecule. These properties influence its reactivity and make it suitable for specific applications in organic synthesis .

Propriétés

Numéro CAS |

230299-17-9 |

|---|---|

Formule moléculaire |

C20H32B2O4 |

Poids moléculaire |

358.1 g/mol |

Nom IUPAC |

(1S,2R,6S,8S)-2,9,9-trimethyl-4-[(1R,2R,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane |

InChI |

InChI=1S/C20H32B2O4/c1-17(2)11-7-13(17)19(5)15(9-11)23-21(25-19)22-24-16-10-12-8-14(18(12,3)4)20(16,6)26-22/h11-16H,7-10H2,1-6H3/t11-,12-,13-,14+,15-,16+,19+,20+/m0/s1 |

Clé InChI |

VNEZFUGEQURPEN-RSFRWMQISA-N |

SMILES isomérique |

B1(O[C@@H]2C[C@@H]3C[C@@H]([C@]2(O1)C)C3(C)C)B4O[C@H]5C[C@@H]6C[C@H]([C@]5(O4)C)C6(C)C |

SMILES |

B1(OC2CC3CC(C3(C)C)C2(O1)C)B4OC5CC6CC(C6(C)C)C5(O4)C |

SMILES canonique |

B1(OC2CC3CC(C3(C)C)C2(O1)C)B4OC5CC6CC(C6(C)C)C5(O4)C |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

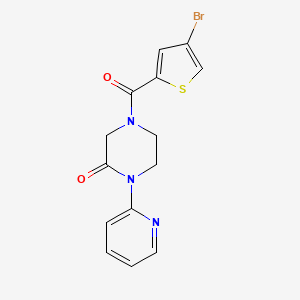

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide](/img/structure/B2589852.png)

![2-[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazine-1-carbonyl]-3-(furan-2-yl)prop-2-enenitrile](/img/structure/B2589853.png)

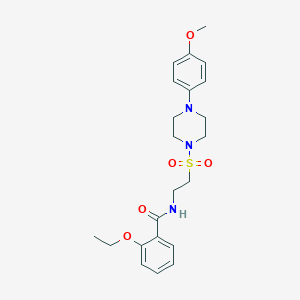

![Methyl 2-{[4-(4-fluorophenyl)piperazino]methyl}-3-nitrobenzenecarboxylate](/img/structure/B2589856.png)

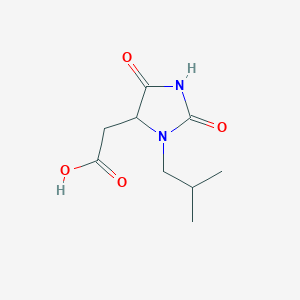

![2-(4-chlorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2589864.png)

![(2E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(2-fluorophenyl)amino]prop-2-enenitrile](/img/structure/B2589869.png)

![benzo[d][1,3]dioxol-5-yl(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2589870.png)